molecular formula C34H33N5O3S B12466610 N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide

N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide

Cat. No.: B12466610
M. Wt: 591.7 g/mol
InChI Key: MFKSNIPMLKEEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide is a complex organic compound that features a triazole ring, benzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide involves multiple steps, including the formation of the triazole ring, introduction of the benzyl group, and subsequent functionalization. Common reagents used in these steps include bromine, methyl groups, and nitro groups, which are introduced through reactions such as bromination, Friedel-Crafts alkylation, and nitration .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen, changing the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.

Scientific Research Applications

N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    N-(benzyl)-1,3,4-thiadiazole-2-amine: Shares a similar triazole ring structure.

    4-ethoxyphenylamine derivatives: Contains similar functional groups and potential biological activity.

Uniqueness

N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C34H33N5O3S

Molecular Weight

591.7 g/mol

IUPAC Name

N-[4-[4-benzyl-5-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C34H33N5O3S/c1-4-42-30-19-17-29(18-20-30)35-32(40)24(3)43-34-38-37-31(39(34)22-25-10-6-5-7-11-25)26-13-15-28(16-14-26)36-33(41)27-12-8-9-23(2)21-27/h5-21,24H,4,22H2,1-3H3,(H,35,40)(H,36,41)

InChI Key

MFKSNIPMLKEEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.